4-(Hydroxymethyl)furan-3-carbaldehyde
Description
Properties
CAS No. |
18800-15-2 |
|---|---|
Molecular Formula |
C6H6O3 |
Molecular Weight |
126.11g/mol |
IUPAC Name |
4-(hydroxymethyl)furan-3-carbaldehyde |
InChI |
InChI=1S/C6H6O3/c7-1-5-3-9-4-6(5)2-8/h1,3-4,8H,2H2 |
InChI Key |
NVVLCOOWODWKMS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CO1)C=O)CO |
Canonical SMILES |
C1=C(C(=CO1)C=O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 4-(Hydroxymethyl)furan-3-carbaldehyde and related compounds:
Detailed Comparative Analysis
Structural Nuances
- Positional Isomerism : The placement of substituents on the furan ring significantly impacts reactivity. For example, HMF (aldehyde at C2, hydroxymethyl at C5) is highly reactive in polymerization and hydrogenation, whereas this compound (aldehyde at C3) may exhibit distinct electronic effects due to proximity between the aldehyde and hydroxymethyl groups.
- Ring Modifications : Benzofuran derivatives (e.g., ) feature a fused benzene ring, enhancing stability and enabling π-π interactions in biological targets, unlike simple furans.
Preparation Methods
Acid-Catalyzed Hydroxymethylation of Furan Carbaldehydes
A promising route involves the hydroxymethylation of 3-furaldehyde (furan-3-carbaldehyde) using formaldehyde under acidic conditions. This method parallels the synthesis of 5-(ethoxymethyl)furan-2-methanol (EMFM) from 2-(ethoxymethyl)furan (EMF), where low-concentration hydrochloric acid (0.1–1 M) facilitates hydroxymethylation at the 5-position. Adapting this strategy, 3-furaldehyde could undergo electrophilic substitution at the 4-position via protonation of the furan ring, followed by formaldehyde addition.
Key variables include:
-
Acid strength : Strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>) promote carbonization, whereas dilute HCl (0.5 M) balances reactivity and selectivity.
-
Temperature : Optimal yields are observed at 30–50°C, minimizing side reactions like furan ring opening.
-
Solvent system : Biphasic systems (e.g., 1,4-dioxane/water) improve product separation.
Preliminary data from analogous systems suggest a maximum theoretical yield of 40–50% under optimized conditions, though experimental validation for 4-(hydroxymethyl)furan-3-carbaldehyde remains unreported.
Aldol Condensation and Dehydration Pathways
The dehydration of C<sub>6</sub> sugars or trioses offers an indirect route. For instance, 4-HMF is synthesized via acid-catalyzed condensation of dihydroxyacetone (DHA) followed by dehydration. Applying this to 3-carbaldehyde derivatives, glyceraldehyde-3-phosphate could serve as a precursor. The enzyme MfnB catalyzes the formation of 4-HMF-phosphate from glyceraldehyde-3-phosphate, suggesting that enzymatic dephosphorylation and oxidation might yield the target compound.
Reaction conditions :
-
Catalyst : Phosphotungstic acid (0.5 mol%) in acetic acid at 110°C.
-
Substrate ratio : 1:10 molar ratio of furan derivative to formaldehyde.
Biocatalytic and Microbial Production
Enzymatic Synthesis Using MfnB
The MfnB enzyme, identified in Lactobacillus brevis, catalyzes the conversion of glyceraldehyde-3-phosphate to 4-HMF-phosphate through a series of aldol condensation and dehydration steps. Structural studies reveal a conserved active site that binds phosphorylated intermediates, enabling precise regiocontrol. Post-synthetic modifications, such as phosphatase treatment and selective oxidation, could theoretically transform 4-HMF-phosphate into this compound.
Challenges :
Fermentation-Based Approaches
Recombinant E. coli strains engineered with the mfnB gene produce 4-HMF-phosphate at titers up to 1.2 g/L. Coupling this with aldehyde dehydrogenase (ALDH) overexpression could enable in vivo oxidation to the target compound. However, ALDH specificity for the 3-position remains unverified, posing a critical research gap.
Dehydration of Carbohydrate Precursors
From Dihydroxyacetone and Formaldehyde
A two-step process involving:
-
Base-catalyzed condensation : DHA reacts with formaldehyde in aqueous NaOH (pH 10) to form a hexose intermediate.
-
Acid-catalyzed dehydration : The intermediate undergoes cyclization and dehydration in H<sub>3</sub>PO<sub>4</sub> (0.1 M) at 110°C.
This method yields 4-HMF with 30% efficiency, suggesting potential adaptability for 3-carbaldehyde derivatives through substrate modification.
Solvent Effects on Selectivity
Polar aprotic solvents like dimethyl sulfoxide (DMSO) stabilize furanic intermediates, suppressing humin formation. In fructose dehydration to 5-HMF, DMSO increases yields from 15.5% to 95% by stabilizing the enol intermediate. Similar solvent engineering could favor this compound formation.
Comparative Analysis of Synthetic Methods
*Theoretical estimates based on analogous reactions.
Q & A
Synthesis and Mechanistic Pathways
Q1: What are the optimized synthetic routes for 4-(Hydroxymethyl)furan-3-carbaldehyde, and how do reaction conditions influence isomer formation? Answer: The compound can be synthesized via acid-catalyzed hydrolysis of D-glucose, where Brønsted or Lewis acids (e.g., HPO, AlCl) promote dehydration and cyclization. Key intermediates include enol ethers and furanose derivatives. Computational studies suggest that protonation of the glucose hydroxyl group initiates a cascade of dehydration steps, leading to furan ring formation. Competing pathways may yield structural isomers (e.g., 2- or 4-carbaldehyde derivatives), which can be minimized by controlling pH (2.5–3.5) and temperature (120–150°C) .
Table 1: Comparison of Isomer Yields Under Different Catalytic Conditions
| Catalyst | Temperature (°C) | pH | Yield (%) of 3-Carbaldehyde Isomer |
|---|---|---|---|
| HPO | 130 | 3.0 | 42 |
| AlCl | 140 | 2.8 | 38 |
| FeCl | 120 | 3.2 | 28 |
Structural Characterization
Q2: Which spectroscopic and crystallographic techniques are most effective for resolving the structural ambiguities of this compound? Answer:
- X-ray crystallography : SHELX programs (e.g., SHELXL) enable high-resolution refinement of crystal structures, particularly for distinguishing aldehyde vs. ketone tautomers .
- Vibrational spectroscopy : IR and Raman spectra can identify characteristic C=O (1680–1720 cm) and O–H (3200–3400 cm) stretches. Discrepancies in literature data should be resolved using density functional theory (DFT)-calculated spectra for validation .
- NMR : C NMR is critical for differentiating isomers; the aldehyde carbon typically resonates at δ 190–200 ppm, while hydroxymethyl groups appear at δ 60–65 ppm .
Data Contradictions
Q3: How should researchers address contradictions in reported spectroscopic data for this compound? Answer:
- Cross-validation : Compare experimental data with DFT-predicted H/C NMR shifts and IR spectra. For example, computed vibrational frequencies for 3-carbaldehyde isomers differ from 2-carbaldehyde derivatives by 10–15 cm in key regions .
- Isolation protocols : Impurities from incomplete separation (e.g., residual glucose or humins) may skew results. Use preparative HPLC with a C18 column (MeOH:HO = 70:30) for purification .
Biological Activity Profiling
Q4: What in vitro models are suitable for evaluating the bioactivity of this compound? Answer:
- Antimicrobial assays : Use MIC (minimum inhibitory concentration) testing against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Prepare stock solutions in DMSO (<1% v/v) to avoid solvent toxicity .
- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) require careful pH adjustment (neutral) to prevent aldehyde group interference .
Degradation and Stability
Q5: What factors influence the stability of this compound in aqueous solutions, and how can degradation products be identified? Answer:
- pH-dependent hydrolysis : Under alkaline conditions (pH > 8), the compound undergoes hydration to form geminal diols. Monitor via UV-Vis at 280 nm (ε = 4500 Mcm) .
- Degradation products : LC-MS/MS can detect humins (polymeric byproducts) and smaller fragments (e.g., formic acid). Use ESI− mode for ionization .
Computational Modeling
Q6: How can DFT calculations predict the reactivity of this compound in nucleophilic addition reactions? Answer:
- Electrostatic potential maps : Identify electrophilic sites (aldehyde carbon) and nucleophilic regions (hydroxymethyl oxygen).
- Transition state analysis : B3LYP/6-311+G(d,p) basis sets model activation energies for reactions with amines or alcohols. Solvent effects (e.g., water) are incorporated via PCM (Polarizable Continuum Model) .
Safety and Handling
Q7: What protocols ensure safe handling of this compound during experiments? Answer:
- PPE : Wear nitrile gloves (tested for permeation resistance) and safety goggles. Use fume hoods for synthesis steps involving volatile acids .
- Waste disposal : Segregate aqueous and organic waste. Neutralize acidic residues with NaHCO before disposal .
Role in Polymer Chemistry
Q8: How does this compound contribute to humins formation in biomass conversion? Answer: The compound acts as a monomer in condensation reactions, forming C–C bonds via aldol addition. FTIR of humins shows broad O–H stretches (3000–3500 cm) and conjugated C=O/C=C systems (1600–1700 cm). Kinetic studies suggest autocatalytic pathways at elevated temperatures (>160°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
